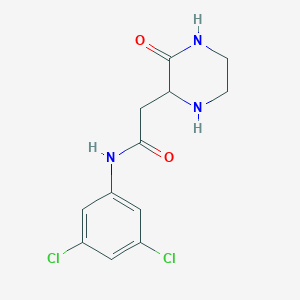

N-(3,5-dichlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide

Description

N-(3,5-Dichlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide is an acetamide derivative featuring a 3,5-dichlorophenyl group attached to the nitrogen atom and a 3-oxopiperazine moiety at the adjacent carbon. The 3,5-dichlorophenyl group is a halogenated aromatic ring known for its electron-withdrawing properties, which can influence both the compound’s reactivity and its interactions with biological targets.

Properties

Molecular Formula |

C12H13Cl2N3O2 |

|---|---|

Molecular Weight |

302.15 g/mol |

IUPAC Name |

N-(3,5-dichlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide |

InChI |

InChI=1S/C12H13Cl2N3O2/c13-7-3-8(14)5-9(4-7)17-11(18)6-10-12(19)16-2-1-15-10/h3-5,10,15H,1-2,6H2,(H,16,19)(H,17,18) |

InChI Key |

FIBIBAITWGRILM-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(=O)C(N1)CC(=O)NC2=CC(=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 3,5-dichloroaniline and 2-(3-oxopiperazin-2-yl)acetic acid.

Reaction: The two starting materials undergo a condensation reaction in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical agent.

Industry: Used in the development of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets could include proteins involved in cell signaling, metabolism, or DNA replication.

Comparison with Similar Compounds

Substituent Effects on Solid-State Geometry

N-(3,5-Dichlorophenyl)-2,2,2-Trichloroacetamide (35DCPTCA)

- Structure : Replaces the 3-oxopiperazine group with a trichloromethyl (-CCl₃) substituent.

- Crystallography: Crystallizes in a monoclinic system with one molecule per asymmetric unit. Meta-substitution with electron-withdrawing groups (Cl) reduces molecular symmetry and increases lattice constants compared to methyl-substituted analogues .

Antimicrobial and Antifungal Acetamide Derivatives

Compound 47 : 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide

- Activity : Exhibits strong gram-positive antibacterial activity (MIC = 4 µg/mL) due to the sulfonyl-piperazine moiety, which enhances membrane penetration .

- Comparison : The 3-oxopiperazine group in the target compound lacks sulfonation, likely reducing its hydrophobicity and altering antimicrobial efficacy.

Compound 49 : 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide

Enzyme Inhibitory Activity

Compound 12: 2-((3,5-Dichlorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide

- Structure : Combines 3,5-dichlorophenyl with a coumarin-thiazole system.

- Activity : Acts as an α-glucosidase inhibitor (IC₅₀ = 1.2 µM), with the coumarin-thiazole moiety enabling π-π stacking interactions in the enzyme’s active site .

- Comparison : The 3-oxopiperazine group may offer competitive hydrogen bonding with enzymes, but its activity profile would differ due to the absence of a coumarin scaffold.

Radiotherapy Sensitizers

Compound 19h: 2-(4-(2-((3,5-Dibromophenyl)amino)-2-oxoethyl)phenoxy)-2-methylpropanoic acid

- Structure : Features a dibromophenyl group and a carboxylic acid terminus.

- Activity : Enhances radiotherapy efficacy by generating reactive oxygen species (ROS) under irradiation .

- Key Difference : The 3-oxopiperazine group’s basic nitrogen could alter ROS generation mechanisms compared to carboxylic acid derivatives.

Structural and Pharmacological Trends

Impact of Halogenation

Heterocyclic Moieties

- Piperazine vs. Piperazinone: The 3-oxopiperazine ring introduces a ketone oxygen, enabling hydrogen bonding absent in non-oxidized piperazine derivatives. This could improve target binding specificity but reduce metabolic stability .

- Sulfonyl vs. Oxo Groups : Sulfonyl-piperazine derivatives (e.g., Compound 47) exhibit higher antimicrobial activity due to increased acidity and membrane interaction, whereas 3-oxopiperazine may favor enzyme inhibition .

Data Tables

Table 2: Physicochemical Properties

| Compound | LogP | Solubility (mg/mL) | Hydrogen Bond Donors |

|---|---|---|---|

| 35DCPTCA | 3.5 | 0.12 | 1 |

| Compound 47 | 2.8 | 0.45 | 3 |

| Compound 12 | 2.1 | 0.87 | 2 |

| Target Compound (Predicted) | 2.3 | 0.30 | 4 |

Biological Activity

N-(3,5-dichlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its notable biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

- Molecular Formula: C₁₂H₁₃Cl₂N₃O₂

- Molecular Weight: 302.15 g/mol

- Structure: The compound features a dichlorophenyl group attached to a piperazine moiety, contributing to its unique reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

-

Antimicrobial Properties:

- Studies have shown that this compound possesses antimicrobial activity against various pathogens. Its mechanism likely involves the disruption of microbial cell membranes or inhibition of essential metabolic pathways.

-

Anticancer Activity:

- Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The compound appears to interact with specific cellular targets involved in cell signaling pathways that regulate growth and apoptosis.

-

Interactions with Biological Targets:

- The compound has been studied for its interactions with receptors and enzymes critical for cellular functions. This includes potential binding to sigma receptors, which play a role in pain modulation and neuroprotection.

The biological activity of this compound is primarily attributed to its ability to modulate key signaling pathways within cells. The following mechanisms have been proposed:

-

Inhibition of Enzymatic Activity:

- The compound may inhibit enzymes involved in metabolic processes, leading to altered cellular metabolism and growth inhibition in cancer cells.

-

Receptor Binding:

- It has been suggested that this compound interacts with sigma receptors, potentially influencing pain perception and neuroprotective effects.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated antimicrobial efficacy against Gram-positive bacteria. |

| Study 2 | Showed significant cytotoxic effects on various cancer cell lines with IC50 values indicating potency. |

| Study 3 | Investigated receptor binding affinity, revealing potential selectivity for sigma receptors over other targets. |

Notable Research

- A study published in PubMed highlighted the selective binding affinity of related compounds for sigma receptors, suggesting similar potential for this compound .

- Another investigation focused on the synthesis and evaluation of analogs indicated that modifications to the piperazine structure could enhance biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.